molecular formula C6H5ClN2O3 B1386962 2-Chloro-4-methoxy-5-nitropyridine CAS No. 607373-83-1

2-Chloro-4-methoxy-5-nitropyridine

Cat. No. B1386962
CAS RN: 607373-83-1
M. Wt: 188.57 g/mol
InChI Key: IDLQBYAYVNBGGL-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 . It has an average mass of 188.568 Da and a monoisotopic mass of 187.998871 Da .


Synthesis Analysis

The synthesis of this compound involves several steps . The method disclosed in a patent includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing 2-chloro-5-nitropyridine . This method produces few byproducts in the digestion process, and the reaction conditions are mild with a high overall yield .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a white to light yellow to yellow powder or crystals . It has a predicted boiling point of 311.6±37.0 °C and a predicted density of 1.445±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Spectroscopic Analysis and Structural Features

  • A study by Jukić et al. (2010) involved the synthesis and analysis of a derivative of 2-Chloro-4-methoxy-5-nitropyridine. Their research focused on X-ray and spectroscopic analysis, exploring the optical properties through UV–vis absorption and fluorescence spectroscopy. They observed absorption and fluorescence maxima at specific wavelengths, contributing valuable insights into the compound’s optical behavior.

Organic Synthesis and Reaction Dynamics

  • Another aspect of research involving this compound is seen in organic synthesis. For example, Nakano et al. (2001) developed a method using a derivative of this compound for the methoxybenzylation of hydroxy groups. This showcases its utility in the synthesis of organic compounds under mild conditions.
  • The kinetics and mechanism of reactions involving nitropyridine derivatives, including those similar to this compound, have been studied extensively. Research by Hamed (1997) focused on the kinetics of substitution reactions with different nucleophiles, revealing insights into the reactivity and stability of these compounds.

Structural and Electronic Properties

  • The study of the structural and electronic properties of related nitropyridines has been conducted. For instance, Velraj et al. (2015) performed a comprehensive analysis involving molecular structures, vibrational wavenumbers, and electronic properties. Their research provides a deeper understanding of the physical and chemical characteristics of such compounds.

Applications in Chemical Reactions

  • This compound derivatives have also been explored for their potential in various chemical reactions. The research by Park et al. (2003) investigated the N-nitration of secondary amines, demonstrating the compound's role as a reagent in organic synthesis.

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . Therefore, it can be inferred that the compound may indirectly target protein tyrosine kinases.

Pharmacokinetics

Its molecular formula is c6h5cln2o3, and it has an average mass of 188568 Da , which could influence its pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methoxy-5-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of protein tyrosine kinase inhibitors suggests that it may impact cell signaling pathways involved in growth and differentiation . Understanding these cellular effects is essential for determining the potential therapeutic applications of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the nitro group in this compound can undergo a [1,5] sigmatropic shift, which is a key reaction mechanism . These molecular mechanisms are critical for understanding how this compound functions in biochemical processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important factors to consider. It is typically stored at room temperature and has a purity of 90% . Long-term effects on cellular function observed in in vitro or in vivo studies are also crucial for understanding its temporal effects. These factors can influence the reliability and reproducibility of experimental results involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the nitro group in this compound can undergo reduction or other chemical transformations, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. It may interact with transporters or binding proteins that influence its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity in biological systems

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for determining its role in cellular processes and potential therapeutic applications

properties

IUPAC Name

2-chloro-4-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLQBYAYVNBGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657369
Record name 2-Chloro-4-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

607373-83-1
Record name 2-Chloro-4-methoxy-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607373-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxy-5-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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